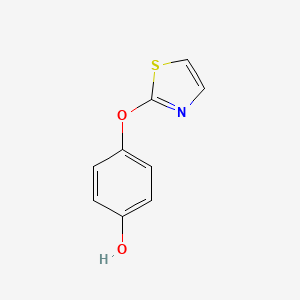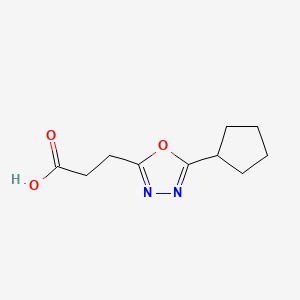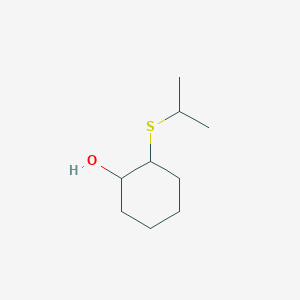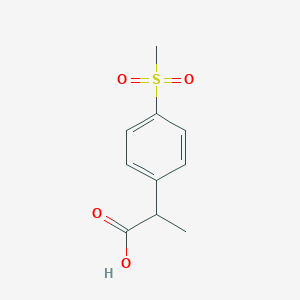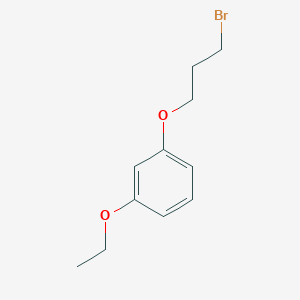
1-(3-Bromopropoxy)-3-ethoxybenzene
Vue d'ensemble
Description
1-(3-Bromopropoxy)-3-ethoxybenzene, or BPE, is an important organic compound used in a variety of scientific research applications. It is a colorless, flammable liquid that is miscible with water and has a sweet, pungent odor. BPE is used in a variety of industries, including pharmaceutical, agrochemical, and petrochemical. It is also used in the synthesis of other organic compounds.
Applications De Recherche Scientifique
Brominated Flame Retardants
Brominated compounds, including various novel brominated flame retardants (NBFRs), have seen extensive study for their occurrence in environments such as indoor air, dust, consumer goods, and food. These studies emphasize the growing application of NBFRs and highlight the need for more research on their environmental fate, toxicity, and potential risks. The detection and concern regarding specific NBFRs like EH-TBB, BEH-TEBP, DBDPE, and BTBPE in environmental samples underscore the importance of understanding the chemical behavior and applications of brominated compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Environmental Fate and Behavior
The environmental fate and behavior of brominated compounds, including those used as preservatives or in other applications, have been extensively reviewed. These reviews cover aspects such as their occurrence in water, degradation processes, and the challenges in removing them from wastewater. Understanding the environmental fate and behavior of such compounds is crucial for assessing their potential impact and for developing strategies for their safe use and disposal (Haman, Dauchy, Rosin, & Munoz, 2015).
Catalytic Oxidation and Synthesis Applications
Research on the catalytic oxidation of lignins into aromatic aldehydes indicates a potential application area for brominated compounds in facilitating chemical transformations. Such processes are fundamental in the synthesis of valuable chemicals from biomass, highlighting the role of catalysts in improving yield and selectivity (Tarabanko & Tarabanko, 2017).
Environmental Safety and Surfactants
Studies on the environmental safety of surfactants, including those containing brominated components, provide insights into the ecological impacts of these chemicals. These reviews discuss the environmental properties, fate, toxicity, and risk assessments of high-volume surfactant classes, underscoring the need for sustainable and environmentally friendly chemical practices (Cowan-Ellsberry et al., 2014).
Propriétés
IUPAC Name |
1-(3-bromopropoxy)-3-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-2-13-10-5-3-6-11(9-10)14-8-4-7-12/h3,5-6,9H,2,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZODYNGEMNBIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropoxy)-3-ethoxybenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



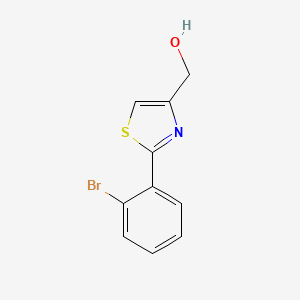
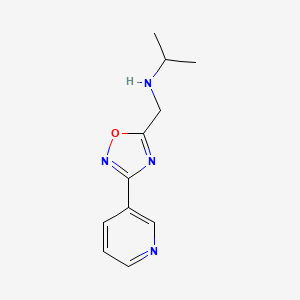
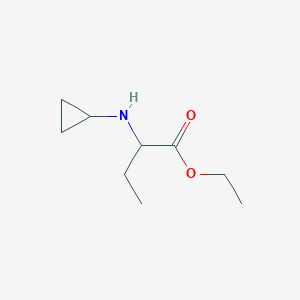
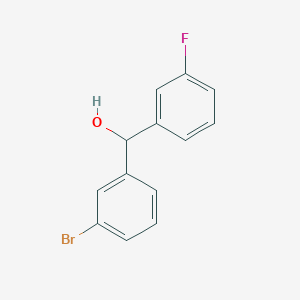
amine](/img/structure/B1443381.png)
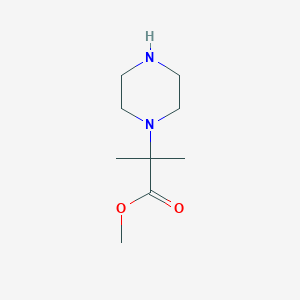
![2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1443387.png)
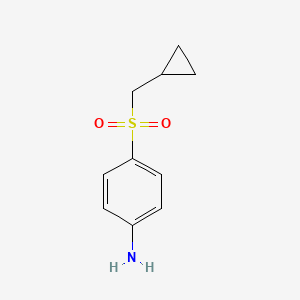
amine](/img/structure/B1443390.png)

